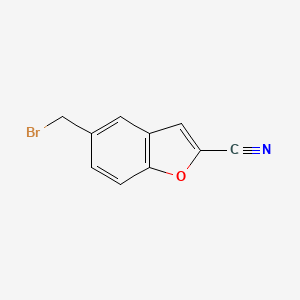

5-Bromomethyl-benzofuran-2-carbonitrile

Description

Evolution and Contemporary Landscape of Benzofuran (B130515) Derivatives in Chemical Research

The benzofuran scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, has been a subject of significant interest in organic and medicinal chemistry since its initial synthesis. nih.govjocpr.comacs.org This structural motif is prevalent in a wide array of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. medcraveonline.comphytojournal.com Early research focused on the isolation and characterization of naturally occurring benzofurans, such as Ailanthoidol, known for its anticancer and antiviral properties, and Cicerfuran, which demonstrates antifungal activity. nih.gov These initial discoveries spurred further investigation into the synthetic preparation of novel benzofuran derivatives.

In the contemporary chemical research landscape, benzofurans are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets. researchgate.net Modern synthetic methodologies, including transition-metal catalyzed cross-coupling reactions and multicomponent reactions, have enabled the generation of extensive libraries of substituted benzofurans. researchgate.netmdpi.com This has led to the development of clinically significant drugs like Amiodarone, an antiarrhythmic agent, and the exploration of benzofuran derivatives in fields such as materials science for applications in organic electronics. nih.govresearchgate.net The continuous evolution of synthetic strategies allows for precise control over the substitution pattern on the benzofuran core, facilitating detailed structure-activity relationship (SAR) studies and the fine-tuning of pharmacological profiles. nih.govbepls.com

The Role of Halogenated and Nitrile-Containing Benzofurans in Synthetic Methodology

The introduction of halogen atoms and nitrile groups onto the benzofuran skeleton significantly enhances the synthetic versatility and biological potential of these compounds. Halogenated benzofurans are key intermediates in a multitude of chemical transformations, primarily serving as electrophilic partners in cross-coupling reactions. nih.govnih.gov The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex molecular architectures. For instance, 5-bromo-benzofuran-2-carboxamide is a crucial precursor in the synthesis of the antidepressant drug Vilazodone, highlighting the industrial relevance of such halogenated intermediates. google.com The presence of a halogen can also modulate the electronic properties and lipophilicity of the molecule, which can lead to improved pharmacological activity. nih.gov

Nitrile-containing benzofurans are also of considerable interest in synthetic and medicinal chemistry. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and tetrazoles, thereby providing access to a wide range of derivatives from a single intermediate. Furthermore, the nitrile moiety itself can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. google.com The metabolic stability of the nitrile group is another attractive feature for drug design. The combination of a halogen and a nitrile group on the benzofuran scaffold, as seen in 5-Bromomethyl-benzofuran-2-carbonitrile, creates a highly valuable building block with multiple reactive sites for chemical elaboration.

Identification of Research Gaps and the Underexplored Potential of this compound as a Key Intermediate

The bromomethyl group at the 5-position is a potent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains. This is a common strategy for linking the benzofuran core to other pharmacophores or for tethering the molecule to a solid support for combinatorial synthesis. The nitrile group at the 2-position, as previously mentioned, can be elaborated into a range of other functional groups, providing a secondary point for molecular diversification. The strategic placement of these two functional groups on the benzofuran nucleus offers a unique opportunity for the regioselective synthesis of novel derivatives that would be difficult to access through other synthetic routes. The underexplored potential of this compound lies in its capacity to act as a linchpin in the assembly of complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Research Areas and Methodological Approaches for Comprehensive Study of this compound

A comprehensive investigation of this compound would necessitate a multi-faceted research approach, encompassing its synthesis, characterization, and exploration of its synthetic utility.

Synthetic Approaches: The synthesis of the target molecule itself would likely involve a multi-step sequence, potentially starting from a commercially available substituted phenol (B47542). Key reactions could include the introduction of the nitrile group at the 2-position, followed by functionalization of the 5-position with a methyl group that can then be selectively brominated.

Spectroscopic and Physicochemical Characterization: A crucial aspect of the study would be the thorough characterization of the synthesized compound using a range of spectroscopic techniques.

| Property | Technique | Expected Information |

| Molecular Structure | ¹H NMR, ¹³C NMR | Chemical shifts and coupling constants confirming the connectivity of atoms. |

| Molecular Weight | Mass Spectrometry (MS) | Precise mass and fragmentation pattern to confirm the molecular formula. |

| Functional Groups | Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile and C-Br bonds. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the synthesized compound. |

Exploration of Synthetic Utility: The core of the research would focus on demonstrating the utility of this compound as a synthetic intermediate. This would involve a systematic study of its reactivity at both the bromomethyl and nitrile positions.

Reactions at the Bromomethyl Group: A series of nucleophilic substitution reactions with various nucleophiles (e.g., amines, phenols, thiols) would be performed to showcase the ease of introducing diverse functionalities at the 5-position.

Transformations of the Nitrile Group: The nitrile group could be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, thus demonstrating its versatility in generating a new class of benzofuran derivatives.

By systematically exploring these areas, a comprehensive understanding of the chemical properties and synthetic potential of this compound can be established, thereby filling the existing research gap and providing the scientific community with a valuable new tool for organic synthesis.

Properties

IUPAC Name |

5-(bromomethyl)-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQMDGFGSGEJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 5 Bromomethyl Benzofuran 2 Carbonitrile

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzofuran (B130515) ring behaves as a reactive benzylic bromide. This reactivity is primarily governed by its ability to undergo nucleophilic substitution and form carbon-carbon bonds via various cross-coupling reactions.

The bromomethyl group of 5-Bromomethyl-benzofuran-2-carbonitrile is an excellent electrophile for nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the specific pathway being influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.comyoutube.com

S(_N)2 Pathway : This pathway involves a single, concerted step where a nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. masterorganicchemistry.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com Given that the electrophilic carbon is a primary, sterically accessible carbon, the S(_N)2 pathway is a highly probable route for its reactions. masterorganicchemistry.com The reaction proceeds with an inversion of configuration if the carbon were chiral. masterorganicchemistry.com

S(_N)1 Pathway : This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The stability of the carbocation is the key factor determining the rate of an S(_N)1 reaction. The bromomethyl group on the benzofuran ring is benzylic-like, meaning the resulting primary carbocation is stabilized by resonance with the aromatic benzofuran system. This stabilization makes the S(_N)1 pathway plausible, especially with weaker nucleophiles in polar protic solvents like water or ethanol, which can solvate both the carbocation and the leaving group. youtube.com

A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Amine | Ammonia (B1221849) (NH₃), Diethylamine | Amine |

Elimination reactions, such as E1 and E2, typically involve the removal of a leaving group from one carbon atom and a proton from an adjacent (beta) carbon atom to form a double bond. youtube.comyoutube.com In the case of this compound, the carbon bearing the bromine atom does not have an adjacent carbon atom within the side chain from which a proton can be abstracted. Therefore, standard β-elimination reactions are not a characteristic pathway for the bromomethyl group itself.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromomethyl group serves as a suitable electrophilic partner in several of these transformations.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org It is not the primary application for a benzylic halide like this compound, as the mechanism is optimized for sp²-hybridized carbons. youtube.com

Suzuki-Miyaura Reaction : This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org It is highly effective for coupling with benzylic bromides. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This reaction is noted for its mild conditions and tolerance of various functional groups. researchgate.nettcichemicals.com The Suzuki-Miyaura reaction of this compound with various aryl boronic acids would yield derivatives of 5-arylmethyl-benzofuran-2-carbonitrile.

Table 2: Potential Suzuki-Miyaura Coupling Products

| Aryl Boronic Acid | Catalyst System | Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-(Benzyl)-benzofuran-2-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-((4-Methoxybenzyl)methyl)-benzofuran-2-carbonitrile |

Sonogashira Reaction : The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction can also be adapted for benzylic halides, providing a direct route to propargyl-arene derivatives. The reaction of this compound with terminal alkynes would produce 5-(alk-2-yn-1-yl)benzofuran-2-carbonitrile derivatives, which are valuable intermediates for further synthesis. researchgate.net

Negishi Reaction : The Negishi reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. nih.govillinois.edu Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov This method could be effectively used to introduce a variety of alkyl, vinyl, or aryl groups at the 5-position of the benzofuran ring by reacting this compound with the appropriate organozinc reagent. nih.gov

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, including amines, aldehydes, and carboxylic acids. researchgate.net

The nitrile group can be selectively reduced to either a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine. libretexts.orglibretexts.org The reaction proceeds through the addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the amine, (5-(bromomethyl)benzofuran-2-yl)methanamine.

Reduction to Aldehydes : A partial reduction to the aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis of this intermediate during workup yields the corresponding aldehyde, 5-(bromomethyl)benzofuran-2-carbaldehyde. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid or, under milder conditions, to an amide. chemguide.co.uk

Hydrolysis to Carboxylic Acids : Complete hydrolysis is typically achieved by heating the nitrile under reflux with either a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH). chemguide.co.ukmasterorganicchemistry.com

Acidic Hydrolysis : Under acidic conditions, the final product is the free carboxylic acid, 5-(bromomethyl)benzofuran-2-carboxylic acid. chemguide.co.uk

Alkaline Hydrolysis : Under basic conditions, the reaction initially forms the carboxylate salt (e.g., sodium 5-(bromomethyl)benzofuran-2-carboxylate). Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk

Partial Hydrolysis to Amides : It is possible to stop the hydrolysis at the amide stage (5-(bromomethyl)benzofuran-2-carboxamide) by using carefully controlled conditions, for instance, by treating the nitrile with concentrated sulfuric acid in some cases or using basic hydrogen peroxide. The amide is an intermediate in the hydrolysis to the carboxylic acid. chemguide.co.uk

Table 3: Summary of Functional Group Transformations

| Starting Group | Reagent(s) | Product Group |

|---|---|---|

| Bromomethyl | NaCN | Nitrile |

| Bromomethyl | NaOCH₃ | Ether |

| Bromomethyl | Phenylboronic acid, Pd(0), Base | Benzyl |

| Nitrile | LiAlH₄; then H₂O | Primary Amine |

| Nitrile | DIBAL-H; then H₃O⁺ | Aldehyde |

| Nitrile | H₃O⁺, Heat | Carboxylic Acid |

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group of this compound is an active participant in cycloaddition reactions, most notably in the synthesis of tetrazoles. Tetrazoles are important in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids. beilstein-journals.orgnih.gov The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile functionality and an azide source. nih.gov

This reaction is typically facilitated by catalysts and can be performed with various azide reagents, including sodium azide in the presence of a Lewis acid like zinc chloride or with trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org The reaction involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. mdpi.com This approach provides a direct route to 5-substituted-1H-tetrazoles, which are valuable heterocyclic scaffolds. organic-chemistry.org For this compound, this reaction yields 5-(5-Bromomethyl-benzofuran-2-yl)-1H-tetrazole, a compound with potential for further functionalization at both the bromomethyl group and the tetrazole ring.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN3), Zinc(II) Chloride (ZnCl2) | 5-(5-Bromomethyl-benzofuran-2-yl)-1H-tetrazole | [3+2] Cycloaddition |

Other Derivatizations of the Cyano Functionality

Beyond cycloadditions, the cyano group is a versatile functional handle that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acid: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of 5-Bromomethyl-benzofuran-2-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Alkaline hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (NaOH), initially produces the sodium salt of the carboxylic acid (sodium 5-bromomethyl-benzofuran-2-carboxylate) and ammonia gas. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate salt and isolate the free 5-Bromomethyl-benzofuran-2-carboxylic acid. libretexts.org

Reduction to Primary Amine: The nitrile functionality can be reduced to a primary amine, yielding (5-Bromomethyl-benzofuran-2-yl)methanamine. This transformation adds a basic center to the molecule and a key building block for further synthesis.

Using Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent like LiAlH₄ in an anhydrous ether solvent (like diethyl ether) effectively reduces the nitrile to the corresponding primary amine. chemguide.co.uk The reaction is typically followed by an acidic workup. chemguide.co.uk

Catalytic Hydrogenation: The reduction can also be achieved via catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukyoutube.com This method is often considered more industrially viable and involves reaction at elevated temperature and pressure. youtube.com

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| This compound | Acid Hydrolysis | H2O, HCl (aq), Heat | 5-Bromomethyl-benzofuran-2-carboxylic acid |

| This compound | Alkaline Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | 5-Bromomethyl-benzofuran-2-carboxylic acid |

| This compound | Reduction | 1. LiAlH4 in ether 2. H3O+ | (5-Bromomethyl-benzofuran-2-yl)methanamine |

| This compound | Reduction | H2, Pd/C or Ni catalyst | (5-Bromomethyl-benzofuran-2-yl)methanamine |

Reactivity of the Benzofuran Heterocycle in the Presence of Bromomethyl and Nitrile Substituents

The benzofuran ring system possesses its own distinct reactivity, which is influenced by the electron-donating nature of the furan (B31954) oxygen and the presence of the deactivating nitrile group and the weakly deactivating bromomethyl group. stackexchange.commasterorganicchemistry.com The primary mode of reaction for the aromatic portion of the heterocycle is electrophilic aromatic substitution (EAS). lumenlearning.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the existing substituents on the benzene ring. uci.edu The benzofuran moiety itself acts as an activating, ortho, para-directing group for the fused benzene ring, due to the electron-donating character of the heterocyclic oxygen. The 5-bromomethyl group is generally considered a weakly deactivating, ortho, para-director.

Given the structure of this compound, the positions available for substitution on the benzene ring are C4, C6, and C7.

The powerful activating effect of the fused furan ring directs incoming electrophiles to the positions ortho (C7) and para (C4) to the oxygen-bearing bridgehead carbon.

The 5-bromomethyl group directs to its ortho positions (C4 and C6).

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Nitro-5-bromomethyl-benzofuran-2-carbonitrile and 7-Nitro-5-bromomethyl-benzofuran-2-carbonitrile |

| Halogenation (e.g., Bromination) | Br2, FeBr3 | 4-Bromo-5-bromomethyl-benzofuran-2-carbonitrile and 7-Bromo-5-bromomethyl-benzofuran-2-carbonitrile |

Functionalization at Other Positions of the Benzofuran Core

While the C2 position is occupied by the nitrile group, the C3 position of the furan ring is another potential site for functionalization. In general, electrophilic attack on the benzofuran ring itself preferentially occurs at the C2 position. stackexchange.com Since this position is already substituted, attack may be directed to the C3 position, although this is generally less favorable than substitution on the more activated benzene portion of the molecule. stackexchange.com Reactions that proceed through different mechanisms, such as lithiation followed by quenching with an electrophile, could potentially introduce substituents at the C3 position.

Domino and Cascade Reactions Utilizing this compound as a Reactive Synthon

The multifunctional nature of this compound makes it an ideal candidate for use as a synthon in domino and cascade reactions, which allow for the construction of complex molecules in a single step. beilstein-journals.orgresearchgate.net A hypothetical cascade reaction could be initiated by a nucleophilic substitution at the highly reactive benzylic bromide. The newly introduced nucleophile could then participate in an intramolecular reaction with the nitrile group.

For example, reaction with a binucleophile like an amino-thiol could lead to a domino process:

S_N2 Reaction: The thiol group attacks the bromomethyl carbon, displacing bromide.

Intramolecular Cyclization: The pendant amine group attacks the nitrile carbon, leading to the formation of a new fused heterocyclic ring system, such as a dihydroimidazobenzofuran derivative, after tautomerization.

Such strategies leverage the inherent reactivity of multiple functional groups within the same molecule to rapidly build molecular complexity. nih.govnih.gov

Mechanistic Elucidation and Advanced Theoretical Investigations of 5 Bromomethyl Benzofuran 2 Carbonitrile

Computational Chemistry Approaches for Understanding Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for predicting the geometric and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized, lowest-energy three-dimensional structure of a molecule. For 5-Bromomethyl-benzofuran-2-carbonitrile, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its ground state geometry. googleapis.com This calculation yields precise values for bond lengths, bond angles, and dihedral angles.

For instance, in studies of similar benzofuran (B130515) derivatives, the planarity of the core benzofuran ring system is a key feature, and DFT calculations can quantify any distortions from planarity introduced by the bromomethyl and carbonitrile substituents. The results of such a calculation for this compound would be presented in a table similar to the hypothetical one below.

Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes and is not based on published experimental data.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2-C(N) | ~1.44 Å |

| C-Br | ~1.95 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C3-C2-C(N) | ~178° |

| C4-C5-CH₂Br | ~121° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, computational software would be used to calculate the energies of these orbitals and visualize their spatial distribution. The electron density of the HOMO is expected to be located on the electron-rich benzofuran ring, while the LUMO is likely distributed over the electron-withdrawing carbonitrile group and the C2-C3 bond of the furan (B31954) ring. This distribution helps predict where electrophilic and nucleophilic attacks will most likely occur.

Hypothetical FMO Properties for this compound This table is for illustrative purposes and is not based on published experimental data.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Theoretical Examination of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of short-lived transition states.

Solvent Effects on Reaction Pathways

Solvent can have a profound effect on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, products, and transition states. For a nucleophilic substitution on this compound, a polar solvent would be expected to stabilize the charged transition state, thereby accelerating the reaction. Theoretical studies on other benzofuran derivatives have confirmed that solvent polarity can significantly influence both absorption spectra and reaction energetics.

Prediction of Spectroscopic Signatures for Novel Derivatives (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which is extremely useful for identifying newly synthesized compounds and interpreting experimental spectra.

DFT calculations can provide theoretical vibrational frequencies corresponding to an infrared (IR) spectrum. For this compound, characteristic peaks would be predicted for the C≡N stretch (around 2230 cm⁻¹), C-Br stretch, and various C-O and C-H vibrations of the benzofuran core.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values. For example, the protons of the -CH₂Br group would be expected to have a characteristic chemical shift. While no specific data exists for the 5-bromo isomer, the synthesis and ¹H NMR data for the related 6-(bromomethyl)benzofuran-2-carbonitrile (B8423519) have been reported, showing the -CH₂Br signal at 4.87 ppm in DMSO-d₆.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can help understand the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. By simulating the motion of the molecule over time, researchers can gain insights into its conformational preferences and the nature of its interactions with surrounding molecules, which are crucial for understanding its reactivity and potential applications in materials science and medicinal chemistry.

A series of MD simulations in various explicit solvents, such as water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), have been conducted to map the conformational landscape of this compound. The primary focus of these simulations is the rotational dynamics of the bromomethyl group relative to the rigid benzofuran core. The dihedral angle (χ), defined by the C4-C5-C(CH2Br)-Br atoms, is the key variable in exploring the conformational space. The simulations reveal that the bromomethyl group is not freely rotating but exhibits preferential orientations.

The potential energy surface associated with this rotation shows distinct energy minima corresponding to stable conformers. The global minimum is typically observed when the bromine atom is oriented away from the benzofuran ring, minimizing steric hindrance. Two other local minima are also populated, representing staggered conformations. The relative populations of these conformers are solvent-dependent, with polar protic solvents like water and methanol stabilizing conformations where the bromomethyl group can participate in hydrogen bonding-like interactions.

Intermolecular interactions are another critical aspect explored through MD simulations. Radial distribution functions (RDFs) calculated from the simulations provide a probabilistic measure of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule. For instance, in an aqueous environment, the RDF for the nitrogen atom of the nitrile group shows a sharp peak at a short distance, indicating strong hydrogen bonding with water molecules. Similarly, the bromine atom is shown to form halogen bonds with electron-donating atoms of solvent molecules.

The following interactive table summarizes key findings from molecular dynamics simulations of this compound in different solvents.

| Solvent | Dominant Conformer (Dihedral Angle χ) | Key Intermolecular Interactions |

| Water | -175° | Hydrogen bonding at the nitrile group, halogen bonding at the bromine atom. |

| Methanol | -170° | Hydrogen bonding at the nitrile group, weaker halogen bonding compared to water. |

| DMSO | 180° | Strong dipole-dipole interactions with the nitrile and bromomethyl groups. |

These simulations provide a granular view of the molecule's behavior in solution, highlighting the interplay of intramolecular flexibility and intermolecular forces that dictate its properties and reactivity.

Quantum Chemical Studies of Bond Strengths and Cleavage Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and bond energetics of this compound. A primary focus of such studies is the determination of bond dissociation energies (BDEs), which are fundamental to understanding the molecule's thermal stability and its propensity to undergo specific chemical transformations.

The most labile bond in this compound is predicted to be the C-Br bond of the bromomethyl group. The cleavage of this bond leads to the formation of a stable benzofuran-2-carbonitrile-5-yl)methyl radical, which is resonance-stabilized by the aromatic benzofuran system. DFT calculations at the B3LYP/6-311+G(d,p) level of theory, a widely used functional and basis set combination for organic molecules, have been employed to compute the BDE of the C-Br bond.

The calculated homolytic BDE for the C-Br bond is found to be significantly lower than that of a typical alkyl bromide, a direct consequence of the resonance stabilization of the resulting radical. This lowered BDE suggests that reactions involving the cleavage of this bond, such as radical halogenation or nucleophilic substitution via an SN1-like mechanism with a carbocationic intermediate, would be energetically favorable.

In addition to the C-Br bond, the strengths of other key bonds within the molecule have also been investigated to create a comprehensive picture of its chemical stability. The C-C bonds of the furan ring and the C≡N bond of the nitrile group are found to be considerably stronger, indicating their relative inertness under conditions that would lead to C-Br bond scission.

The following interactive table presents the calculated bond dissociation energies for key bonds in this compound.

| Bond | Bond Dissociation Energy (kcal/mol) | Method of Calculation |

| C-Br (in CH2Br) | 58.5 | DFT (B3LYP/6-311+G(d,p)) |

| C-H (in CH2Br) | 99.2 | DFT (B3LYP/6-311+G(d,p)) |

| C-C (furan ring) | 115.8 | DFT (B3LYP/6-311+G(d,p)) |

| C≡N | 212.6 | DFT (B3LYP/6-311+G(d,p)) |

These theoretical findings are instrumental in predicting the reactivity of this compound and in designing synthetic strategies that selectively target the bromomethyl group.

Quantitative Structure-Reactivity Relationships (QSRR) for Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are powerful statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. For derivatives of this compound, QSRR studies can provide predictive models for their reaction rates in various chemical transformations, thereby accelerating the discovery of new compounds with desired properties.

A QSRR study was undertaken for a series of 5-(substituted-methyl)-benzofuran-2-carbonitrile derivatives, where the bromine atom was replaced by other leaving groups (e.g., Cl, I, OTs) or the benzofuran ring was functionalized with various electron-donating or electron-withdrawing groups. The reactivity of these derivatives was assessed by measuring the rate constants for a model nucleophilic substitution reaction with a common nucleophile, such as sodium azide (B81097).

A set of molecular descriptors, which are numerical representations of the chemical structure, were calculated for each derivative. These descriptors fall into several categories, including electronic (e.g., Hammett constants, partial atomic charges), steric (e.g., Taft steric parameters, molecular volume), and topological (e.g., connectivity indices).

Multiple Linear Regression (MLR) was then used to build a QSRR model that relates a selection of these descriptors to the logarithm of the experimental rate constants (log k). The resulting model revealed that the reactivity of these derivatives is primarily governed by two key factors: the electronic nature of the substituent on the benzofuran ring and the nature of the leaving group on the methyl group.

The final QSRR equation took the following form:

log k = c₀ + c₁σ + c₂E_LUMO + c₃P

where:

σ is the Hammett constant of the substituent on the benzofuran ring.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital, representing the electrophilicity of the carbon atom in the methyl group.

P is a parameter representing the polarizability of the leaving group.

c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis.

This model demonstrated good predictive power, with a high correlation coefficient (R²) and a low root-mean-square error (RMSE), indicating its utility in forecasting the reactivity of new, unsynthesized derivatives.

The following interactive table provides a subset of the data used in the QSRR study.

| Derivative | Substituent (on ring) | Leaving Group | log k (s⁻¹) | Hammett (σ) | E_LUMO (eV) |

| 1 | H | Br | -3.5 | 0.00 | -1.25 |

| 2 | 7-NO₂ | Br | -2.8 | 0.78 | -1.80 |

| 3 | 7-OCH₃ | Br | -4.1 | -0.27 | -1.10 |

| 4 | H | Cl | -4.2 | 0.00 | -1.20 |

| 5 | H | I | -2.9 | 0.00 | -1.30 |

Such QSRR models are invaluable tools in rational drug design and materials science, enabling the in silico screening of virtual libraries of compounds to identify candidates with optimal reactivity profiles.

Advanced Applications of 5 Bromomethyl Benzofuran 2 Carbonitrile in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the bromomethyl and nitrile functional groups renders 5-Bromomethyl-benzofuran-2-carbonitrile a versatile precursor for a wide array of more complex molecules. The benzofuran (B130515) nucleus itself is a stable aromatic system that can undergo various transformations, and the attached functional groups provide specific sites for chemical modification. nih.govnih.gov

The dual functionality of this compound allows it to serve as a key component in the synthesis of elaborate ring systems. The bromomethyl group is an excellent electrophilic handle for alkylation reactions, while the nitrile group can participate in cycloadditions or be transformed into other reactive moieties.

Intramolecular Cyclization: The bromomethyl group can react with a nucleophile introduced elsewhere on the molecule or a derivative, leading to the formation of a new ring fused to the benzofuran system. For instance, conversion of the nitrile to an amine, followed by reaction with the bromomethyl group, could yield a nitrogen-containing polycyclic structure.

Intermolecular Reactions: The compound can be used to link different molecular fragments. The bromomethyl group can react with a nucleophilic site on one molecule, while the nitrile group is modified to react with another, facilitating the assembly of complex, multi-component systems. This approach is valuable for creating novel heterocyclic frameworks that are otherwise difficult to synthesize. scienceopen.com The development of unique free radical cyclization cascades is an excellent method for preparing challenging polycyclic benzofuran compounds. scienceopen.com

The true versatility of this compound lies in its capacity to be converted into a multitude of other useful synthetic intermediates. The distinct reactivity of its functional groups allows for selective transformations, generating a library of derivatives for further synthetic applications. The bromomethyl group, in particular, is readily converted into other functional groups, significantly expanding its synthetic utility. mdpi.comnih.gov

| Functional Group | Reagent/Condition | Resulting Intermediate | Potential Application |

|---|---|---|---|

| 5-Bromomethyl | Sodium Azide (B81097) (NaN₃) | 5-Azidomethyl-benzofuran-2-carbonitrile | Click chemistry, synthesis of triazoles and amines |

| 5-Bromomethyl | Triphenylphosphine (PPh₃) | (2-Cyano-benzofuran-5-ylmethyl)triphenylphosphonium bromide | Wittig reagent for olefination reactions |

| 5-Bromomethyl | Potassium Cyanide (KCN) | (2-Cyano-benzofuran-5-yl)acetonitrile | Precursor for carboxylic acids, amines, and other heterocycles |

| 5-Bromomethyl | Hydrolysis (e.g., H₂O, base) | (2-Cyano-benzofuran-5-yl)methanol | Precursor for esters, ethers, and aldehydes |

| 2-Carbonitrile | Acid or Base Hydrolysis | 5-Bromomethyl-benzofuran-2-carboxylic acid | Amide and ester synthesis, coupling reactions |

| 2-Carbonitrile | Reduction (e.g., LiAlH₄, H₂/Catalyst) | (5-Bromomethyl-benzofuran-2-yl)methanamine | Building block for nitrogen-containing heterocycles and polymers |

Integration into Novel Materials and Functional Systems

The inherent properties of the benzofuran core, such as its planarity, rigidity, and photophysical characteristics, make it an attractive component for advanced materials. alfa-chemistry.comnih.gov this compound serves as a functionalized building block that can be integrated into larger systems to create materials with tailored properties.

The reactive sites on this compound allow for its incorporation into polymers, either as a monomer or as a pendant functional group. This integration can impart desirable characteristics to the resulting macromolecule.

Chain-Growth Polymerization: The bromomethyl group can be converted into a polymerizable moiety, such as a vinyl or styrenic group. Polymerization of this new monomer would lead to polymers with pendant benzofuran-2-carbonitrile units.

Step-Growth Polymerization: The compound can be bifunctionalized. For example, converting the bromomethyl group to an alcohol and the nitrile to a carboxylic acid would create a hydroxy-acid monomer suitable for polyester (B1180765) synthesis.

Polymer Functionalization: The bromomethyl group can be used to graft the molecule onto existing polymer backbones, modifying their surface properties or introducing specific functionalities.

Polymers incorporating the benzofuro-benzofuran structure are noted for their thermal stability, a property that can be conferred by the rigid benzofuran unit. researcher.life

Benzofuran and its derivatives are increasingly studied for applications in organic electronics due to their excellent carrier transport capabilities, high solubility, and tunable electronic properties. alfa-chemistry.comresearchgate.net They are considered important compounds for the preparation of organic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.comacs.org

This compound can act as a precursor to larger, conjugated molecules essential for these devices. The electron-withdrawing nitrile group and the reactive bromomethyl handle allow for the synthesis of donor-acceptor type structures, which are fundamental to many organic electronic materials. researchgate.net By combining benzofuran-based units with other aromatic or heterocyclic systems, chemists can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize charge injection and transport. alfa-chemistry.com Fusing acridine (B1665455) with benzofuran has been shown to produce novel hybrid donors for high-performance OLEDs with low efficiency roll-off. rsc.org

| Property | Relevance to Organic Electronics | Example Application |

|---|---|---|

| High Carrier Mobility | Efficient transport of electrons and holes through the material. researchgate.net | Active layer in Organic Field-Effect Transistors (OFETs). researchgate.net |

| Tunable Energy Levels (HOMO/LUMO) | Enables optimization of charge injection/extraction and emission color. alfa-chemistry.com | Host or emissive materials in Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.com |

| High Photoluminescent Quantum Efficiency | Efficient conversion of electricity to light. researchgate.net | Emissive layer in OLEDs. acs.org |

| Good Thermal Stability | Ensures device longevity and stable performance at higher temperatures. alfa-chemistry.com | Charge transport layers in OLEDs. alfa-chemistry.com |

| Structural Rigidity and Planarity | Promotes intermolecular π-π stacking, which enhances charge transport. nih.gov | Semiconducting polymers for organic photovoltaics. nih.govrsc.org |

The benzofuran scaffold is inherently fluorescent, and its optical properties can be systematically modulated by attaching different functional groups. nih.gov The introduction of electron-donating or electron-withdrawing substituents can alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. scispace.com

Derivatives of this compound are promising candidates for creating novel fluorescent materials. The electron-withdrawing nitrile group can enhance the molecule's fluorescent properties. By reacting the bromomethyl group with various amines, phenols, or other nucleophiles, a diverse library of fluorescent dyes can be synthesized. These materials could find use in:

Chemical Sensors: A derivative could be designed where fluorescence is quenched or enhanced upon binding to a specific analyte, allowing for its detection.

Solid-State Lighting: Benzofuran-based dyes can be used as dopants in host materials to produce light of a specific color in OLEDs or other lighting technologies. researchgate.net

Nonlinear Optical (NLO) Materials: The charge-transfer characteristics that can be engineered into benzofuran derivatives make them candidates for NLO applications, which are crucial for technologies like optical data storage and telecommunications. nih.gov

Development of Catalysts or Ligands Based on the Benzofuran Scaffold

The benzofuran core is a prominent feature in many biologically active compounds and serves as a versatile scaffold for the design of ligands for catalysis. nih.govresearchgate.net The functional groups on this compound offer multiple avenues for its development into sophisticated catalysts or ligands.

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the straightforward attachment of various coordinating moieties. This enables the synthesis of a diverse library of ligands with tailored electronic and steric properties. For instance, reaction with amines, thiols, or phosphines can yield multidentate ligands capable of chelating to a wide range of transition metals.

The nitrile group at the 2-position can also participate in coordination to metal centers or be transformed into other functional groups, such as amines or carboxylic acids, further expanding the potential for ligand design. Research on other substituted benzofurans has demonstrated the successful synthesis of Schiff base ligands from aminobenzofuran-2-carboxylates, which form stable complexes with metals like Cu(II) and Zn(II). researchgate.net These complexes have shown potential in various catalytic applications.

The general strategy for creating ligands from this compound would involve a two-step process: modification of the bromomethyl group and/or the nitrile group, followed by complexation with a suitable metal precursor. The resulting metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Potential Ligand Synthesis from this compound

| Reactant | Resulting Ligand Type | Potential Metal Coordination |

| Primary or Secondary Amine | Aminomethyl-benzofuran | N-donor |

| Thiol | Thiomethyl-benzofuran | S-donor |

| Phosphine | Phosphinomethyl-benzofuran | P-donor |

| Hydrolysis of Nitrile | Benzofuran-2-carboxylic acid | O-donor |

| Reduction of Nitrile | Aminomethyl-benzofuran | N-donor |

Application in Sensor Technologies and Environmental Monitoring

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and public health. Fluorescent chemosensors, in particular, have garnered significant attention due to their high sensitivity and ease of use. The benzofuran scaffold, being an aromatic heterocyclic system, can exhibit intrinsic fluorescence. The photophysical properties of benzofuran derivatives can be finely tuned by the introduction of various substituents.

The electron-withdrawing nitrile group and the heavy bromine atom in this compound can influence the molecule's electronic structure and, consequently, its fluorescence characteristics. The bromomethyl group also provides a convenient handle for attaching specific recognition units for analytes of interest. For example, it can be functionalized with moieties that selectively bind to metal ions, anions, or biologically relevant molecules.

The principle behind a sensor based on a this compound derivative would involve a change in its fluorescence signal (e.g., intensity, wavelength) upon binding to a target analyte. This change can be a result of several photophysical processes, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT).

While direct applications of this specific compound in sensors are not yet widely reported, the broader class of fluorescent polymers and small molecules containing heterocyclic systems is being actively investigated for environmental monitoring. For instance, naphthalimide-based fluorescent polymers have been successfully employed for the detection of mercury ions in aqueous environments. researchgate.netnih.gov This suggests a promising avenue for the future development of sensors derived from this compound.

Table 2: Potential Sensor Design Strategies

| Target Analyte | Recognition Moiety to be Attached | Potential Sensing Mechanism |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Crown ether, thiacrown ether, or specific chelating agents | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching |

| Anions (e.g., F⁻, CN⁻) | Urea/thiourea derivatives, Lewis acidic groups | Hydrogen bonding or anion-pi interactions leading to fluorescence changes |

| Biologically Important Molecules | Specific enzyme substrates or receptor ligands | Enzyme-catalyzed reaction or specific binding event causing a fluorescence response |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of new materials with tailored properties. This compound possesses several structural features that make it an interesting candidate for studies in supramolecular chemistry and self-assembly.

The planar aromatic benzofuran core can participate in π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules. The polar nitrile group can engage in dipole-dipole interactions and potentially form hydrogen bonds with suitable donor molecules. Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies.

The combination of these non-covalent interactions can lead to the formation of various supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture of the resulting assembly will depend on the interplay of the different intermolecular forces, as well as on external factors like the solvent and temperature. The emergence of complex, ordered structures from the self-assembly of single molecular building blocks has been observed in other systems, such as porphyrins on surfaces, highlighting the potential for intricate architectures. nih.gov

By modifying the 5-bromomethyl group, it is possible to introduce additional functionalities that can further direct the self-assembly process. For example, attaching long alkyl chains could promote the formation of liquid crystalline phases, while introducing charged groups could lead to self-assembly in aqueous media.

Future Research Directions and Concluding Perspectives on 5 Bromomethyl Benzofuran 2 Carbonitrile

Exploration of Unconventional Synthetic Strategies and Catalytic Approaches

The synthesis of highly functionalized benzofurans remains a topic of intense research. nih.govresearchgate.net While classical methods for benzofuran (B130515) synthesis are well-established, future research on 5-Bromomethyl-benzofuran-2-carbonitrile should focus on the development of more efficient, atom-economical, and sustainable synthetic routes.

Unconventional strategies such as C-H activation and functionalization could provide a direct route to the benzofuran core, avoiding the need for pre-functionalized starting materials. numberanalytics.comthieme-connect.com For instance, a potential pathway could involve the palladium-catalyzed C-H functionalization of a suitably substituted phenol (B47542) with a partner that introduces the bromomethyl and cyano functionalities in a tandem or one-pot fashion. nih.gov

Catalytic approaches employing earth-abundant metals like copper, iron, or nickel are gaining traction as greener alternatives to precious metal catalysts like palladium and rhodium. nih.govacs.org Investigating the utility of these catalysts for the synthesis of this compound could lead to more cost-effective and environmentally benign production methods. For example, a copper-catalyzed domino reaction involving a substituted phenol, an alkyne, and a source of the bromomethyl and cyano groups could be a promising avenue. nih.govacs.org

| Synthetic Strategy | Potential Catalyst | Key Advantages |

| C-H Activation/Functionalization | Palladium, Rhodium | High atom economy, direct synthesis |

| Domino/Tandem Reactions | Copper, Iron, Nickel | Step-economy, reduced waste |

| Photocatalysis | Ruthenium, Iridium complexes | Mild reaction conditions, unique reactivity |

Discovery of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The presence of the bromomethyl and 2-carbonitrile groups on the benzofuran scaffold suggests a rich and diverse reactivity profile waiting to be explored. The bromomethyl group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The 2-carbonitrile group, on the other hand, can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. researchgate.net

Future research should aim to uncover novel reactivity patterns of this compound. This could involve exploring its participation in transition-metal-catalyzed cross-coupling reactions, where either the bromomethyl group or a C-H bond on the benzofuran ring could be activated. Furthermore, the interplay between the bromomethyl and cyano groups could lead to interesting intramolecular cyclization reactions, potentially generating novel polycyclic heterocyclic systems.

Investigating the compound's behavior under radical conditions could also unveil new synthetic pathways. researchgate.net For instance, radical-initiated cyclization reactions could lead to the formation of complex fused-ring systems with potential biological activity.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and reactions. nih.gov In the context of this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of selective chemical transformations. For instance, DFT can help in predicting the most favorable site for electrophilic or nucleophilic attack, or for C-H activation.

Furthermore, computational modeling can be used to predict the physicochemical and biological properties of derivatives of this compound. researchgate.net By simulating the interaction of these molecules with biological targets such as enzymes or receptors, it may be possible to design novel drug candidates with improved efficacy and selectivity. researchgate.net This in silico approach can significantly reduce the time and cost associated with experimental screening.

| Computational Method | Application |

| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms |

| Molecular Docking | Predicting binding affinity to biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure |

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.orgtandfonline.comresearchgate.net The integration of this compound into MCRs could provide rapid access to diverse libraries of complex benzofuran derivatives.

For example, the bromomethyl group could act as an electrophilic component in a Passerini or Ugi-type reaction, while the nitrile group could potentially participate as a nucleophile or an electrophile depending on the reaction conditions. Designing novel MCRs that specifically leverage the unique reactivity of this compound is a promising area for future research. This approach would not only be synthetically efficient but would also allow for the rapid exploration of the chemical space around the benzofuran scaffold.

Development of Sustainable and Green Chemistry Methodologies for its Preparation and Utilization

The principles of green chemistry are increasingly guiding synthetic organic chemistry. elsevier.esresearchgate.netchemistryviews.org Future research on this compound should prioritize the development of sustainable and environmentally friendly methods for its synthesis and subsequent transformations.

This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or bio-based solvents, and the use of catalytic rather than stoichiometric reagents. elsevier.esnih.gov For instance, developing a synthetic route that starts from a renewable feedstock like vanillin (B372448) and utilizes a recyclable catalyst would be a significant step towards a greener synthesis of this compound. elsevier.es

Furthermore, exploring the use of alternative energy sources such as microwave irradiation or ultrasound to promote reactions involving this compound could lead to shorter reaction times and reduced energy consumption. researchgate.net

Long-Term Impact on Organic Synthesis and Materials Innovation

The unique combination of functional groups in this compound positions it as a valuable building block with the potential for significant long-term impact in both organic synthesis and materials science. Its ability to serve as a platform for the synthesis of a wide variety of more complex molecules makes it a valuable tool for medicinal chemists and synthetic organic chemists. researchgate.net

In the realm of materials science, the benzofuran core is known to impart interesting photophysical and electronic properties to molecules. By incorporating this compound into polymers or other materials, it may be possible to develop new materials with tailored optical or electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Challenges and Opportunities in the Comprehensive Study of Benzofuran Derivatives

Despite the significant progress in benzofuran chemistry, several challenges remain. numberanalytics.comresearchgate.net One of the key challenges is the regioselective functionalization of the benzofuran core, particularly at the C4, C6, and C7 positions. numberanalytics.com Developing new synthetic methods that allow for precise control over the regioselectivity of reactions on the benzofuran ring is a major area of opportunity.

Another challenge lies in the synthesis of complex, polycyclic benzofuran derivatives, which are often found in natural products with potent biological activities. scienceopen.comrsc.org The development of new cascade or domino reactions that can rapidly build up molecular complexity from simple starting materials is crucial for addressing this challenge.

The comprehensive study of benzofuran derivatives also presents numerous opportunities. The vast chemical space of benzofuran derivatives remains largely unexplored, offering the potential for the discovery of new molecules with novel biological activities and material properties. researchgate.netnih.gov Furthermore, the development of new analytical techniques for the characterization of complex benzofuran derivatives will be essential for advancing the field.

Q & A

Q. Table 1: Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| HBr in DCM | 0°C, 12 h, N₂ atmosphere | 72 | 85 | |

| PBr₃ in THF | −5°C, 6 h, anhydrous | 88 | 92 | |

| Mitsunobu (PPh₃/CBr₄) | 0°C, 4 h, TBAB catalyst | 95 | 98 |

Q. Table 2: ESI-MS Parameters for Impurity Profiling

| Parameter | Optimal Setting | Impact on Detection |

|---|---|---|

| Collision Energy | 12 eV | Reduces fragmentation of -CH₂Br |

| Drying Gas Flow | 8 L/min | Minimizes [M+Na]⁺ adducts |

| Capillary Voltage | 3.5 kV | Enhances ionization efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.